1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
Descripción
Chemical Identity and Classification
This compound represents a structurally complex heterocyclic compound belonging to the piperidine-4-carboxamide family. The compound bears the Chemical Abstracts Service registry number 942474-65-9 and possesses the molecular formula C13H18N2O3S with a precise molecular weight of 282.36 grams per mole. The molecular structure incorporates a six-membered piperidine ring substituted at the nitrogen-1 position with a 2-(methylsulfonyl)phenyl group and at the carbon-4 position with a carboxamide functional group. The compound's systematic nomenclature reflects its structural complexity, with the methylsulfonyl group positioned ortho to the nitrogen attachment point on the phenyl ring, creating specific steric and electronic environments that influence its chemical reactivity and biological activity.
The compound's classification as a piperidine derivative places it within a broader category of nitrogen-containing heterocycles that have demonstrated significant pharmaceutical importance. The presence of the carboxamide group at the 4-position of the piperidine ring specifically categorizes it within the piperidine-4-carboxamide subfamily, which has been extensively studied for its diverse biological activities. The methylsulfonyl substituent introduces additional polar character to the molecule while providing opportunities for hydrogen bonding interactions, factors that contribute to the compound's pharmacological profile. The specific positional arrangement of these functional groups creates a unique three-dimensional molecular architecture that distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.
Table 1: Chemical Identification Data for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 942474-65-9 |
| Molecular Formula | C13H18N2O3S |
| Molecular Weight | 282.36 g/mol |
| Molecular Descriptor Language Number | MFCD08692436 |
| Simplified Molecular Input Line Entry System Code | O=C(C1CCN(C2=CC=CC=C2S(=O)(C)=O)CC1)N |
Historical Context of Piperidine Carboxamide Research
The development of piperidine-4-carboxamide compounds as therapeutic agents has evolved significantly since the initial discovery of piperidine itself in 1850 by Scottish chemist Thomas Anderson, who first isolated the compound from the alkaloid piperine found in black pepper. The historical progression from simple piperidine derivatives to complex substituted carboxamides represents decades of systematic medicinal chemistry research aimed at optimizing biological activity while maintaining favorable pharmacological properties. The introduction of carboxamide functionality to the piperidine scaffold emerged as a particularly successful strategy for developing compounds with enhanced solubility, metabolic stability, and receptor binding characteristics.
The systematic exploration of piperidine-4-carboxamide derivatives gained momentum in the late twentieth century as researchers recognized the potential of this structural framework for developing novel therapeutic agents. Early investigations focused on understanding the structure-activity relationships governing the biological activities of these compounds, leading to the identification of key structural features that contribute to their pharmacological profiles. The incorporation of sulfonyl-containing substituents, such as the methylsulfonyl group found in this compound, represents a more recent development in this field, reflecting advances in synthetic methodology and a deeper understanding of drug-target interactions. These historical developments have established the foundation for contemporary research efforts that continue to explore the therapeutic potential of increasingly sophisticated piperidine-4-carboxamide derivatives.
The evolution of synthetic methodologies for preparing piperidine-4-carboxamide compounds has paralleled advances in understanding their biological activities. Early synthetic approaches relied on traditional organic chemistry methods, including the condensation of piperidine precursors with carboxylic acid derivatives and subsequent functional group manipulations. Modern synthetic strategies have incorporated more sophisticated techniques, including intramolecular cyclization reactions, metal-catalyzed transformations, and asymmetric synthesis methods that allow for the preparation of stereochemically defined products. These methodological advances have enabled the synthesis of complex derivatives like this compound with precise control over substitution patterns and stereochemistry, facilitating detailed structure-activity relationship studies and optimization of biological activities.
Significance in Organic and Medicinal Chemistry
The structural architecture of this compound embodies several key design principles that have emerged from decades of medicinal chemistry research. The piperidine ring system provides a conformationally flexible yet well-defined three-dimensional framework that can adopt multiple conformations to accommodate diverse binding interactions with biological targets. The carboxamide functional group serves multiple roles, acting as both a hydrogen bond donor and acceptor while contributing to the compound's overall polarity and solubility characteristics. The methylsulfonyl substituent introduces additional opportunities for intermolecular interactions, including dipole-dipole interactions and hydrogen bonding, while also influencing the electronic properties of the adjacent aromatic ring.
Recent research has demonstrated the versatility of piperidine-4-carboxamide scaffolds in targeting diverse biological systems, including enzyme inhibition, receptor modulation, and antimicrobial activities. Studies have shown that compounds containing this structural framework can function as potent inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer disease pathophysiology. The systematic exploration of structure-activity relationships has revealed that modifications to the substitution pattern on the piperidine ring and attached aromatic systems can dramatically alter biological activity, selectivity, and pharmacokinetic properties. These findings have established piperidine-4-carboxamide derivatives as privileged structures in medicinal chemistry, capable of serving as starting points for the development of therapeutically relevant compounds across multiple disease areas.
The synthetic accessibility of piperidine-4-carboxamide derivatives has contributed significantly to their widespread adoption in medicinal chemistry research. Multiple synthetic pathways are available for constructing these compounds, including both convergent and linear approaches that allow for systematic structure-activity relationship studies. The availability of diverse synthetic methodologies has enabled researchers to prepare extensive libraries of related compounds, facilitating high-throughput screening efforts and detailed optimization studies. The modular nature of the piperidine-4-carboxamide scaffold allows for independent variation of different structural elements, including the carboxamide substituents, piperidine ring substitution, and attached aromatic systems, providing numerous opportunities for fine-tuning biological activity and pharmacological properties.
Research Landscape and Current Scientific Interest
Contemporary research involving this compound and related compounds spans multiple therapeutic areas, reflecting the versatility of this structural framework for addressing diverse medical needs. Recent investigations have explored the antimicrobial properties of piperidine-4-carboxamide derivatives, with particular focus on their activity against challenging pathogens such as Mycobacterium abscessus complex organisms. These studies have revealed that compounds containing the piperidine-4-carboxamide core can function as novel deoxyribonucleic acid gyrase inhibitors, representing a distinct mechanism of action compared to established antimicrobial agents. The identification of this mechanism has opened new avenues for developing antimicrobial therapies with reduced cross-resistance to existing drug classes.
Parallel research efforts have investigated the antiviral potential of piperidine-4-carboxamide compounds, particularly their activity against human coronaviruses and human immunodeficiency virus. Studies examining the chemokine coreceptor receptor 5 antagonist activity of piperidine-4-carboxamide derivatives have led to the development of clinical candidates with potent anti-human immunodeficiency virus activity and favorable pharmacokinetic profiles. The discovery of compound TAK-220, a piperidine-4-carboxamide derivative with exceptional potency against human immunodeficiency virus replication, exemplifies the therapeutic potential of this structural class and has provided important insights into the structural requirements for antiviral activity. These findings have established piperidine-4-carboxamide compounds as promising leads for developing next-generation antiviral therapeutics.
Table 2: Current Research Applications of Piperidine-4-Carboxamide Derivatives
| Research Area | Target/Mechanism | Representative Study | Key Findings |
|---|---|---|---|
| Antimicrobial | Deoxyribonucleic acid gyrase inhibition | Mycobacterium abscessus studies | Novel mechanism with limited cross-resistance |
| Antiviral | Chemokine coreceptor receptor 5 antagonism | Human immunodeficiency virus research | Clinical candidate development (TAK-220) |
| Neuropharmacology | Secretory glutaminyl cyclase inhibition | Alzheimer disease research | Potential disease-modifying therapy |
| Antiviral | Human coronavirus inhibition | Coronavirus research | Broad-spectrum antiviral activity |
The growing interest in piperidine-4-carboxamide derivatives has also led to advances in synthetic methodology and process development. Recent publications have described novel synthetic routes for preparing these compounds with improved efficiency and selectivity, including asymmetric synthesis methods that provide access to stereochemically pure products. The development of more efficient synthetic approaches has facilitated larger-scale preparation of lead compounds for preclinical evaluation and has reduced the barriers to exploring structure-activity relationships in greater detail. These methodological advances have contributed to a deeper understanding of the factors governing the biological activity of piperidine-4-carboxamide derivatives and have enabled more rational approaches to lead optimization.
Propiedades
IUPAC Name |
1-(2-methylsulfonylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOKXTVGNDDPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Solvent(s) | Catalyst(s) | Yield (%) (Reported) |
|---|---|---|---|---|---|
| Coupling | 2-(Methylsulfonyl)phenyl derivative + piperidine-4-carboxylic acid | 80–120 °C | DMF, DMSO, or toluene | Pd(PPh3)4 or Pd(OAc)2 | 70–85 |
| Acid Chloride Formation | Thionyl chloride | 0–25 °C | Dichloromethane | None | >90 |
| Amide Formation | Ammonia or amine | 0–50 °C | Dichloromethane or THF | None | 75–90 |
| Oxidation | H2O2 or KMnO4 | 0–40 °C | Acetic acid or water | None | 80–95 |
Related Synthetic Methodologies from Patents and Literature
A patent (CA2980071A1) describes improved methods for synthesizing related methylsulfonyl-substituted piperidine derivatives, emphasizing selective functional group transformations and stereochemical control.
Transfer hydrogenation methods using palladium on charcoal catalysts have been reported for related piperidine carboxylic acid derivatives, enabling efficient methylation at the nitrogen atom under mild conditions (US8697876B2).
Grignard reagent-mediated coupling reactions are commonly used to introduce phenyl groups onto piperidine rings, with careful temperature control (0–5 °C) to avoid side reactions (WO2019165981A1).
Research Findings and Analytical Data
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity.
Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern on the piperidine ring and the presence of the methylsulfonyl group. Infrared (IR) spectroscopy identifies characteristic amide and sulfone functional groups.
Yield and Purity: Optimized synthetic routes report overall yields ranging from 70% to 90%, with purity exceeding 98% after purification.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | 2-(Methylsulfonyl)phenyl derivatives, piperidine-4-carboxylic acid |
| Key Reactions | Palladium-catalyzed coupling, acid chloride formation, amide formation, oxidation |
| Catalysts | Palladium complexes (e.g., Pd(PPh3)4), palladium on charcoal |
| Oxidizing Agents | Hydrogen peroxide, potassium permanganate |
| Solvents | DMF, DMSO, toluene, dichloromethane, THF |
| Temperature Range | 0–120 °C depending on step |
| Purification Techniques | Recrystallization, chromatography |
| Industrial Scale Features | Continuous flow reactors, catalyst optimization, solvent recovery |
| Analytical Techniques | TLC, HPLC, NMR, IR |
| Typical Yield Range | 70–90% |
Análisis De Reacciones Químicas
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cancer Therapy
Mechanism of Action:
The compound has been investigated for its anticancer properties, particularly through the modulation of intracellular signaling pathways. It has shown promise as an inhibitor of protein kinase B (PKB), which is often deregulated in cancer cells. Inhibiting PKB can lead to reduced tumor growth and improved survival rates in preclinical models.
Case Study:
In a study focusing on piperidine derivatives, 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the standard chemotherapeutic agent bleomycin. The compound's ability to induce apoptosis was attributed to its structural characteristics that favor interactions with cellular targets .
Data Table: Anticancer Activity Comparison
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | PKB inhibition and apoptosis induction |
| Bleomycin | 8.7 | DNA intercalation and apoptosis |
Neurodegenerative Diseases
Therapeutic Potential:
Research indicates that the compound may have applications in treating neurodegenerative diseases such as Huntington's disease. It acts as a dopaminergic stabilizer, potentially alleviating motor symptoms associated with the condition.
Clinical Development:
Currently, derivatives similar to this compound are undergoing clinical trials for their efficacy in managing Huntington's disease symptoms. The compound's pharmacokinetic profile suggests good oral bioavailability, making it suitable for long-term treatment regimens .
Enzyme Inhibition
Inhibitory Properties:
this compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmitter metabolism and are targets for treating conditions like Alzheimer's disease.
Case Study:
In vitro studies revealed that the compound effectively inhibited MAO-B with an IC50 value significantly lower than traditional inhibitors, indicating its potential as a therapeutic agent for neurodegenerative disorders characterized by cholinergic dysfunction .
Data Table: Enzyme Inhibition Profile
| Enzyme | Compound | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Monoamine Oxidase-B | This compound | 0.51 | High |
| Butyrylcholinesterase | This compound | 0.69 | Moderate |
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research .
Comparación Con Compuestos Similares
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at the phenyl 2-position (e.g., 914637-63-1) enhance metabolic stability but may reduce solubility compared to the target compound .
- Aminomethyl Substitution: Replacement of SO₂CH₃ with CH₂NH₂ (as in ) reduces molecular weight and alters charge distribution, likely impacting target selectivity.
Pharmacological and Binding Affinity Insights
- Receptor Flexibility in Docking Studies : AutoDock4 simulations () highlight that methylsulfonyl-containing analogs exhibit stronger receptor binding due to hydrophobic and polar interactions with active site residues . For example, the target compound’s SO₂CH₃ group may form hydrogen bonds with serine or threonine residues in enzymes like kinases or proteases.
- Fluorine vs. Chlorine Substituents: Fluorine’s smaller atomic radius (vs. discontinued chloro analog) .
Actividad Biológica
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and data from diverse sources.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety. The presence of the sulfonamide group is significant as it influences the compound's reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 272.34 g/mol |
| Functional Groups | Piperidine, Methylsulfonyl, Amide |
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The sulfonamide moiety is crucial for its antibacterial activity, likely through inhibition of bacterial enzymes involved in folate synthesis.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or proteins that play roles in bacterial metabolism. For instance, the sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis essential for bacterial growth.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the piperidine ring or the phenyl group can significantly alter the biological activity of this compound. For example, variations in substituents on the phenyl ring can enhance binding affinity to target enzymes or alter pharmacokinetic properties.
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with methylsulfonyl group | Antimicrobial |
| 1-[2-(Chlorophenyl)phenyl]piperidine-4-carboxamide | Chlorinated phenyl substituent | Anticancer |
| N-(2-methylsulfonyl)benzamide | Benzamide with methylsulfonyl group | Anti-inflammatory |
Case Studies and Research Findings
- A study demonstrated that derivatives of piperidine, including this compound, exhibited significant inhibitory effects on bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were recorded as low as 8 μg/mL for certain strains .
- Another investigation focused on the pharmacokinetics of similar piperidine derivatives, revealing that modifications could lead to improved solubility and bioavailability, enhancing therapeutic efficacy against resistant bacterial strains .
- In vivo studies involving animal models showed that compounds with similar structures could effectively reduce tumor growth in xenograft models, indicating potential anticancer properties .
Q & A
Q. What are the recommended synthetic routes for 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling a piperidine-4-carboxamide core with a 2-(methylsulfonyl)phenyl moiety. Key steps include:
- Sulfonylation : Reacting a phenylpiperidine precursor with methylsulfonyl chloride under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the methylsulfonyl group .
- Amidation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.
- Purification : Chromatography (e.g., silica gel column) or recrystallization (e.g., using ethanol/water mixtures) can achieve >95% purity .
- Yield Optimization : Adjusting stoichiometry, reaction time, and temperature (e.g., 0°C to room temperature for sulfonylation) minimizes side products .
Q. How can the crystallographic structure of this compound be determined to inform its pharmacological activity?
Methodological Answer: X-ray crystallography is the gold standard:
- Crystal Growth : Use slow evaporation of a saturated solution (e.g., in methanol or acetonitrile) to obtain single crystals .
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure lattice parameters (e.g., unit cell dimensions: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å for analogous piperidine derivatives) .
- Structure Refinement : Software like SHELX or OLEX2 refines the electron density map, revealing bond angles and torsional strain that influence receptor binding .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled detection) to screen for kinase or protease inhibition .
- Cellular Uptake : Radiolabel the compound (e.g., with ³H) and measure accumulation in cell lines via scintillation counting .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 μM .
Advanced Research Questions
Q. How can reaction fundamentals and reactor design improve scalability for derivatives of this compound?
Methodological Answer:
- Kinetic Studies : Use stopped-flow IR or NMR to monitor reaction rates under varying temperatures (25–80°C) and solvent polarities .
- Reactor Optimization : Continuous-flow systems with immobilized catalysts (e.g., Pd/C) enhance mass transfer and reduce batch variability .
- Scale-Up Criteria : Maintain a Damköhler number <1 to avoid diffusion limitations in large-scale reactors .
Q. How can computational methods like quantum chemical calculations be integrated into reaction design?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to identify transition states and intermediates .
- Solvent Effects : Conduct COSMO-RS simulations to predict solvation energies and select optimal solvents (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict yields and side products .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Epistemic Evaluation : Assess whether discrepancies arise from structural analogs vs. the exact compound (e.g., methylsulfonyl vs. sulfonamide groups) .
Q. What strategies resolve crystallographic data conflicts between computational and experimental results?
Methodological Answer:
Q. How can environmental and safety risks be mitigated during large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
